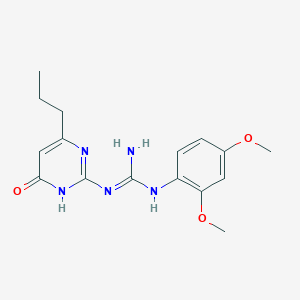![molecular formula C19H29N3O3S2 B6037703 N-cyclooctyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6037703.png)
N-cyclooctyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, commonly known as AG490, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. AG490 is a tyrosine kinase inhibitor that has been shown to have a range of biochemical and physiological effects.
作用机制
AG490 inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to tyrosine residues on target proteins, which are necessary for their activation. By inhibiting the activity of tyrosine kinases, AG490 can disrupt signaling pathways that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
AG490 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, AG490 has been shown to inhibit the activity of cytokine receptors, which are involved in the immune response. This makes AG490 a potential therapeutic agent for the treatment of autoimmune diseases. AG490 has also been shown to have neuroprotective effects by inhibiting the activity of JAK/STAT signaling pathways, which are involved in the pathogenesis of neurological disorders.
实验室实验的优点和局限性
AG490 has several advantages for use in lab experiments. It is a potent tyrosine kinase inhibitor that has been extensively studied, making it a well-characterized compound. AG490 is also relatively easy to synthesize, making it readily available for use in lab experiments. However, AG490 has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, AG490 has been shown to have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on AG490. One potential direction is the development of more potent and selective tyrosine kinase inhibitors based on the structure of AG490. Another direction is the investigation of the potential use of AG490 in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of AG490 and its potential use in the treatment of neurological disorders.
合成方法
AG490 can be synthesized using a two-step process. The first step involves the reaction of 4-(4-morpholinylsulfonyl)aniline with cyclooctyl isocyanate to form N-cyclooctyl-4-(4-morpholinylsulfonyl)aniline. In the second step, N-cyclooctyl-4-(4-morpholinylsulfonyl)aniline is reacted with thiourea to form AG490. The purity of AG490 can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
AG490 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of tyrosine kinases, which are enzymes that play a role in cancer cell growth and proliferation. AG490 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as in the treatment of neurological disorders, such as Alzheimer's disease.
属性
IUPAC Name |
1-cyclooctyl-3-(4-morpholin-4-ylsulfonylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S2/c23-27(24,22-12-14-25-15-13-22)18-10-8-17(9-11-18)21-19(26)20-16-6-4-2-1-3-5-7-16/h8-11,16H,1-7,12-15H2,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLNETKXGVKWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B6037623.png)
![1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6037629.png)
![N-(4-chloro-3-nitrophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6037637.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B6037647.png)
![5-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6037653.png)
![1-methyl-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-phenylpiperazine](/img/structure/B6037655.png)
![N-({1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6037660.png)

![4-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B6037674.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6037681.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6037688.png)
![1-[2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6037713.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6037735.png)
